

Cross-Reactivity Profile of (S)-ARI-1 with Other Receptor Tyrosine Kinases

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This guide provides a comparative analysis of the selectivity of the hypothetical compound, **(S)-ARI-1**, against a panel of receptor tyrosine kinases (RTKs). The objective is to characterize its cross-reactivity profile and assess its potential for off-target effects. The included experimental data and protocols are representative of standard industry practices for kinase inhibitor profiling.

Data Presentation: Kinase Selectivity Profile of (S)-ARI-1

The inhibitory activity of **(S)-ARI-1** was assessed against a panel of 10 representative receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase, providing a quantitative measure of potency. Lower IC50 values indicate higher potency.



Target Kinase	(S)-ARI-1 IC50 (nM)	Reference Inhibitor A IC50 (nM)	Reference Inhibitor B IC50 (nM)
EGFR	>10,000	15	5,500
HER2	>10,000	25	7,200
VEGFR2	5	10	2
PDGFRβ	8	12	3
FGFR1	75	250	15
c-Kit	15	20	5
Flt3	25	35	8
c-Met	1,500	5,000	800
InsR	>10,000	>10,000	>10,000
EphA2	2,500	8,000	1,200

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for a representative in vitro kinase assay used to generate the selectivity data is provided below.

In Vitro Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay was employed to determine the binding affinity of **(S)-ARI-1** to the selected panel of receptor tyrosine kinases.

Principle: The LanthaScreen[™] assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu)-labeled antibody, and the tracer is labeled with Alexa Fluor[™] 647. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the Eu-labeled antibody



and the Alexa Fluor™ tracer. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

- Purified, recombinant kinase domains for each RTK.
- Eu-anti-tag antibody (e.g., Eu-anti-GST).
- Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
- **(S)-ARI-1** and reference inhibitors, serially diluted in DMSO.
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- 384-well microplates.
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

- A 5 μ L solution of the test compound (**(S)-ARI-1**) or reference inhibitor at 2X the final desired concentration was added to the wells of a 384-well plate.
- A 5 μ L mixture of the kinase and Eu-labeled antibody at 2X the final concentration was added to each well.
- The plate was incubated for a pre-determined time (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
- A 5 µL solution of the Alexa Fluor™ 647-labeled tracer at 2X the final concentration was added to each well to initiate the displacement reaction.
- The plate was incubated for 60 minutes at room temperature, protected from light.
- The TR-FRET signal was measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

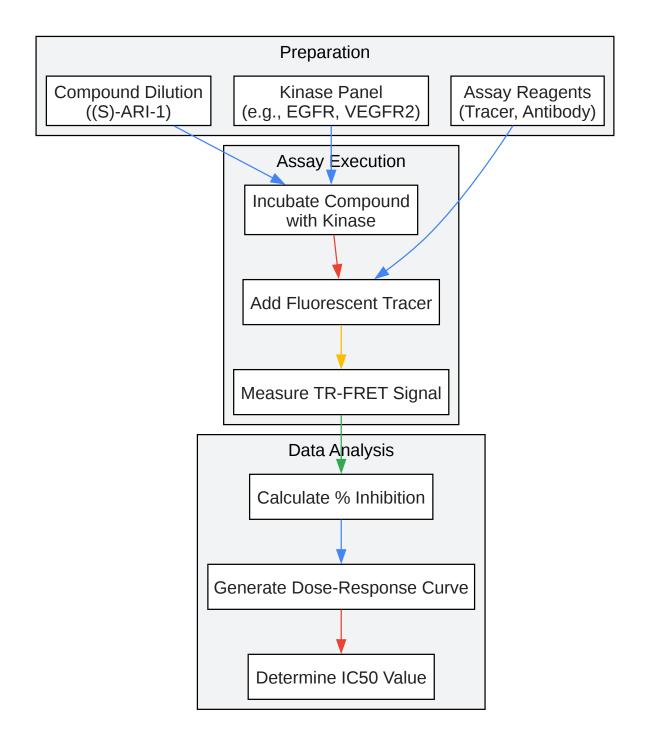


- The emission ratio (665 nm / 615 nm) was calculated and used to determine the percent inhibition.
- IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic model using graphing software.

Visualizations

Diagram 1: Experimental Workflow for Kinase Cross-Reactivity Screening



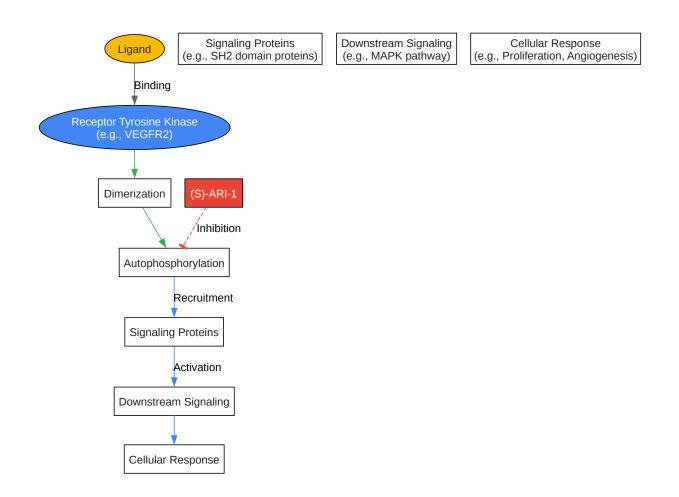


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Caption: Workflow for determining the IC50 of (S)-ARI-1 against a panel of kinases.

Diagram 2: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway





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Caption: Inhibition of a representative RTK signaling pathway by (S)-ARI-1.







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